molecular formula C7H17NO B3201599 (2-Methoxyethyl)(2-methylpropyl)amine CAS No. 1019603-73-6

(2-Methoxyethyl)(2-methylpropyl)amine

Cat. No.: B3201599
CAS No.: 1019603-73-6
M. Wt: 131.22 g/mol
InChI Key: CUVKEYZZIXTRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)(2-methylpropyl)amine (CAS: 1019603-73-6) is a secondary amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . Structurally, it consists of a 2-methoxyethyl group (-CH₂CH₂OCH₃) and a 2-methylpropyl (isobutyl) group (-CH₂CH(CH₃)₂) attached to a central nitrogen atom. It is marketed as a research chemical by suppliers like American Elements, primarily for applications in drug discovery and materials science . Safety data for this compound remains unpublished, necessitating cautious handling under controlled laboratory conditions .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)6-8-4-5-9-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKEYZZIXTRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(2-methylpropyl)amine typically involves the reaction of 2-methoxyethanol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(2-methylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Chemistry: In chemistry, (2-Methoxyethyl)(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce specific functional groups.

Biology: The compound may be used in biological research to study the effects of amines on biological systems. It can serve as a model compound to investigate the behavior of similar amines in biological environments.

Medicine: In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the exploration of new drug candidates.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxyethyl and methylpropyl groups may also contribute to the compound’s overall activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Key Observations:

Structural Influence on Solubility :

  • The methoxyethyl group in the target compound enhances polarity compared to purely alkyl amines (e.g., methyl(2-methylpropyl)amine, CAS: 625-43-4) , improving solubility in polar solvents.
  • Aromatic substituents, as in (2-Methoxyethyl)(3-phenylpropyl)amine, reduce water solubility but may increase lipid affinity .

Reactivity and Stability :

  • All compounds exhibit typical amine reactivity, including incompatibility with strong acids/bases and oxidizing agents .
  • Chlorinated derivatives (e.g., (3,5-Dichlorophenyl)methylamine) may exhibit higher stability and resistance to metabolic degradation .

Applications: The target compound’s simplicity makes it a versatile intermediate for synthesizing heterocycles, as seen in analogous amines used to prepare pyrimidinones and thiazoles . Bulky or aromatic analogs (e.g., phenyl- or chlorophenyl-substituted amines) are often prioritized in medicinal chemistry for targeted bioactivity .

Biological Activity

(2-Methoxyethyl)(2-methylpropyl)amine, a compound with the molecular formula C8H19NO, is an organic amine that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

This compound can be synthesized through several methods involving the alkylation of amines. The general approach includes:

  • Starting Materials : 2-methoxyethylamine and 2-methylpropyl halides.
  • Reaction Conditions : Typically conducted in an organic solvent at elevated temperatures to facilitate nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit phospholipase A2, an enzyme involved in the metabolism of phospholipids, which may have implications in treating conditions associated with inflammation and cellular stress .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluated the efficacy of this compound as a phospholipase A2 inhibitor. The results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications in managing drug-induced phospholipidosis .
  • Antisense Oligonucleotide Stability :
    • Research on modified oligonucleotides incorporating 2-methoxyethyl modifications demonstrated enhanced stability and bioavailability in vivo. These findings highlight the potential of this compound in improving drug delivery systems .
  • Therapeutic Applications :
    • The compound is being investigated for its immunomodulatory effects, particularly in diseases characterized by eosinophilia, such as asthma and allergic rhinitis. Its ability to modulate immune responses could position it as a valuable therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundContains methoxyethyl and methyl groupsInhibits phospholipase A2
BenzylamineSimple amine without substitutionsLimited biological activity
2-MethoxyethylbenzylamineMethoxyethyl substitution on benzeneModerate antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxyethyl)(2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
(2-Methoxyethyl)(2-methylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.